molecular formula C20H19N B11757804 (S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine

Katalognummer: B11757804
Molekulargewicht: 273.4 g/mol
InChI-Schlüssel: LWYGKPGNUHCTCL-HNNXBMFYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is a complex organic compound characterized by the presence of a naphthalene ring and a phenylethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine typically involves the condensation of naphthalen-1-yl-ethanone with phenylethanamine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalen-1-yl-ethanone derivatives, while reduction may produce phenylethanamine derivatives.

Wissenschaftliche Forschungsanwendungen

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine has several scientific research applications:

Wirkmechanismus

The mechanism of action of (S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Naphthalen-1-yl-ethanone: A related compound with similar structural features.

    Phenylethanamine: Shares the phenylethanamine moiety with the target compound.

    Naphthalene derivatives: Compounds with the naphthalene ring structure.

Uniqueness

(S,E)-N-(1-(Naphthalen-1-yl)ethylidene)-1-phenylethanamine is unique due to its specific combination of naphthalene and phenylethanamine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C20H19N

Molekulargewicht

273.4 g/mol

IUPAC-Name

1-naphthalen-1-yl-N-[(1S)-1-phenylethyl]ethanimine

InChI

InChI=1S/C20H19N/c1-15(17-9-4-3-5-10-17)21-16(2)19-14-8-12-18-11-6-7-13-20(18)19/h3-15H,1-2H3/t15-/m0/s1

InChI-Schlüssel

LWYGKPGNUHCTCL-HNNXBMFYSA-N

Isomerische SMILES

C[C@@H](C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32

Kanonische SMILES

CC(C1=CC=CC=C1)N=C(C)C2=CC=CC3=CC=CC=C32

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.